

An In-depth Technical Guide to N-(4-methylpyridazin-3-yl)acetamide

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Compound of Interest

Compound Name: *N*-(4-methylpyridazin-3-yl)acetamide

Cat. No.: B597739

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and a prospective outlook on the biological significance of **N-(4-methylpyridazin-3-yl)acetamide**. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical knowledge with data from analogous pyridazine derivatives to offer a predictive yet scientifically grounded resource for researchers. All quantitative data is summarized in structured tables, and a detailed, albeit hypothetical, experimental protocol for its synthesis is provided. Visualizations for the proposed synthetic workflow are included to facilitate understanding.

Introduction

N-(4-methylpyridazin-3-yl)acetamide is a small molecule belonging to the pyridazine class of heterocycles. Pyridazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The acetamide functional group can participate in hydrogen bonding, a key interaction in many biological systems. This guide aims to consolidate the known and predicted chemical properties of **N-(4-methylpyridazin-3-yl)acetamide** to serve as a foundational document for further research and development.

Chemical Properties

The fundamental chemical properties of **N-(4-methylpyridazin-3-yl)acetamide** are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties are estimated based on closely related analogs due to a lack of specific experimental data for the title compound.

Table 1: General Chemical Properties

Property	Value	Source
IUPAC Name	N-(4-methylpyridazin-3-yl)acetamide	PubChem
Molecular Formula	C ₇ H ₉ N ₃ O	PubChem[1]
Molecular Weight	151.17 g/mol	PubChem[1]
CAS Number	Not available	-
SMILES	<chem>CC1=CC=NN=C1NC(C)=O</chem>	Predicted

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Melting Point	180 - 230 °C	Based on the melting point of the isomeric N-(5-methylpyridazin-3-yl)acetamide (182-224 °C).
Boiling Point	> 300 °C	High boiling point is expected due to the polar nature and potential for hydrogen bonding.
Solubility	Soluble in DMSO and methanol; sparingly soluble in water.	Typical for small polar organic molecules with hydrogen bonding capabilities.
LogP	~1.5	Estimated based on related pyridazine structures.

Proposed Synthesis and Experimental Protocols

Currently, a specific, experimentally validated synthesis for **N-(4-methylpyridazin-3-yl)acetamide** is not available in the public domain. Therefore, a plausible two-step synthetic route is proposed, starting from the synthesis of the key intermediate, 3-amino-4-methylpyridazine, followed by its acetylation.

Proposed Synthesis Workflow

The proposed synthesis involves the formation of the 3-amino-4-methylpyridazine precursor, followed by a standard acetylation reaction.



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Caption: Proposed two-step synthesis workflow for **N-(4-methylpyridazin-3-yl)acetamide**.

Step 1: Proposed Synthesis of 3-amino-4-methylpyridazine

A potential route to 3-amino-4-methylpyridazine could be adapted from known methods for synthesizing substituted pyridazines, which often involve the condensation of a 1,4-dicarbonyl compound with hydrazine.

Experimental Protocol (Hypothetical):

- **Reaction Setup:** A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
- **Reagents:**
 - A suitable 1,4-dicarbonyl precursor to 4-methylpyridazine (e.g., a derivative of methylmaleic anhydride).
 - Hydrazine hydrate (1.1 equivalents).
 - Ethanol as the solvent.
- **Procedure:**
 - The dicarbonyl precursor is dissolved in ethanol in the reaction flask.
 - Hydrazine hydrate is added dropwise to the stirred solution at room temperature.
 - The reaction mixture is then heated to reflux for 4-6 hours.
 - The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:**
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The solvent is removed under reduced pressure.

- The residue is purified by column chromatography on silica gel to yield 3-amino-4-methylpyridazine.

Step 2: Acetylation of 3-amino-4-methylpyridazine

The final step involves the acetylation of the amino group on the pyridazine ring. This is a standard transformation in organic synthesis.

Experimental Protocol (Hypothetical):

- Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a dropping funnel, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
- Reagents:
 - 3-amino-4-methylpyridazine (1.0 equivalent).
 - Acetic anhydride (1.2 equivalents) or acetyl chloride (1.1 equivalents).
 - A suitable base (e.g., triethylamine or pyridine, 1.5 equivalents).
 - Dichloromethane (DCM) as the solvent.
- Procedure:
 - 3-amino-4-methylpyridazine is dissolved in DCM in the reaction flask.
 - The base is added to the solution and stirred.
 - Acetic anhydride or acetyl chloride is added dropwise from the dropping funnel at 0 °C.
 - The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
 - The reaction progress is monitored by TLC.
- Work-up and Isolation:

- Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous sodium sulfate and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude **N-(4-methylpyridazin-3-yl)acetamide** is purified by recrystallization or column chromatography.

Predicted Spectroscopic Data

The following tables provide predicted spectroscopic data for **N-(4-methylpyridazin-3-yl)acetamide** based on the analysis of structurally similar pyridazine derivatives.

Table 3: Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.9	d	1H	Pyridazine ring proton
~7.4	d	1H	Pyridazine ring proton
~2.4	s	3H	Methyl group on pyridazine ring
~2.2	s	3H	Acetyl methyl group
~8.5	br s	1H	Amide N-H

Table 4: Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~169	C=O (amide)
~155	Pyridazine ring carbon
~148	Pyridazine ring carbon
~130	Pyridazine ring carbon
~125	Pyridazine ring carbon
~24	Acetyl methyl carbon
~18	Pyridazine methyl carbon

Table 5: Predicted IR Spectral Data

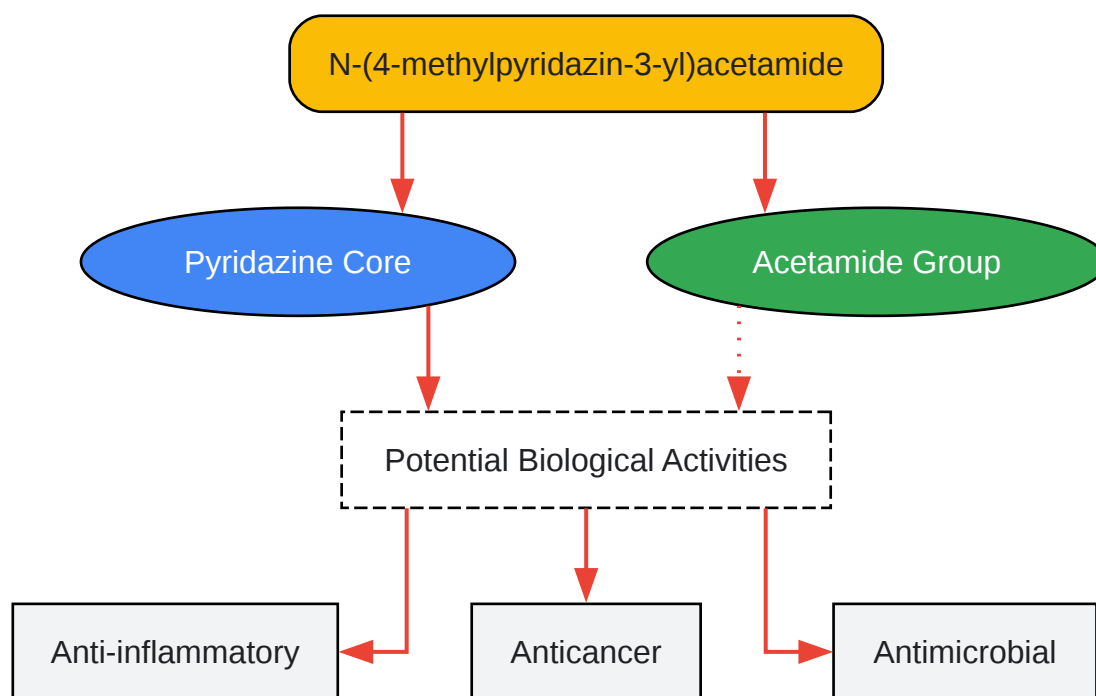
Wavenumber (cm^{-1})	Assignment
~3300	N-H stretch (amide)
~3050	C-H stretch (aromatic)
~2950	C-H stretch (aliphatic)
~1680	C=O stretch (amide I)
~1580	N-H bend (amide II) and C=C/C=N stretch (ring)
~1400	C-H bend (methyl)

Table 6: Predicted Mass Spectrometry Data

m/z	Assignment
151	$[\text{M}]^+$ (Molecular ion)
109	$[\text{M} - \text{CH}_2\text{CO}]^+$
81	$[\text{C}_4\text{H}_5\text{N}_2]^+$

Prospective Biological Significance and Applications

While no specific biological activities have been reported for **N-(4-methylpyridazin-3-yl)acetamide**, the pyridazine scaffold is a well-established pharmacophore in drug discovery.



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Caption: Relationship between the chemical structure and potential biological activities.

- **Anti-inflammatory Activity:** Many pyridazine derivatives have been shown to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- **Anticancer Activity:** The pyridazine nucleus is present in several compounds that exhibit cytotoxic effects against various cancer cell lines, often by inhibiting protein kinases.
- **Antimicrobial Activity:** The nitrogen-rich pyridazine ring can chelate metal ions essential for microbial growth or interact with microbial enzymes, leading to antimicrobial effects.

The presence of the N-acetamide group provides a hydrogen bond donor and acceptor, which can facilitate binding to biological targets such as enzymes and receptors. Further research,

including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of **N-(4-methylpyridazin-3-yl)acetamide**.

Conclusion

N-(4-methylpyridazin-3-yl)acetamide represents an under-investigated molecule with potential for applications in medicinal chemistry. This technical guide has provided a detailed, albeit predictive, overview of its chemical properties, a plausible synthetic route, and a discussion of its potential biological significance based on the known activities of related pyridazine compounds. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into this promising chemical entity.

Disclaimer: The experimental protocols and spectral data presented in this guide are hypothetical and based on chemical principles and data from analogous compounds. Experimental validation is required.

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References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
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